N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
CAS No. |
1223765-63-6 |
|---|---|
Molecular Formula |
C21H20ClN3O6S2 |
Molecular Weight |
509.98 |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
CIPGIMNZMLPIAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may influence its biological activity. The key components include:
- A chloro and methoxy group on a phenyl ring.
- A thio linkage to a dihydropyrimidine derivative.
- An acetamide functional group.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Activity : The sulfonamide group could enhance its efficacy against bacterial infections by interfering with folate synthesis.
Biological Activity Assessment
A variety of studies have evaluated the biological activities of this compound. Below are summarized findings from selected research:
| Study | Activity Assessed | Key Findings |
|---|---|---|
| Guo et al. (2025) | Anticancer | Showed significant inhibitory effects on MDA-MB-231 breast cancer cells with an IC50 value of 27.6 µM. |
| Saddik et al. (2017) | Antitumor | Demonstrated cytotoxic activity against various tumor cell lines; structure-activity relationships indicated enhanced activity with electron-withdrawing groups. |
| Elmongy et al. (2022) | Antimicrobial | Exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria; effective at concentrations as low as 50 µg/mL. |
Case Studies
- Anticancer Activity : In a study examining the effects on triple-negative breast cancer (TNBC), the compound was tested alongside established chemotherapeutics like paclitaxel. It demonstrated comparable cytotoxicity, suggesting potential as an alternative treatment option for resistant cancer types.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections.
Comparative Analysis
When compared to similar compounds within the pyrimidine class, this compound shows unique properties due to its specific functional groups:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Anticancer | Lacks sulfonamide group; lower potency against TNBC |
| Compound B | Antimicrobial | More hydrophobic; less soluble in aqueous solutions |
| N-(5-chloro...) | Anticancer & Antimicrobial | Dual-action; effective against both cancer and bacterial cells |
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a sulfonylpyrimidine with chloro-methoxyphenyl acetamide , distinguishing it from analogues with oxadiazole () or sulfamoyl groups ().
- Electron-withdrawing groups (e.g., sulfonyl in the target compound) may enhance binding to charged enzymatic pockets compared to electron-donating methyl groups () .
Key Findings :
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.1 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.05 | 0.23 | 1.4 |
| Hydrogen Bond Donors | 3 | 5 | 2 |
Analysis :
- The target compound’s higher logP (3.8 vs. 1.9–2.1) reflects greater lipophilicity due to the 4-ethoxyphenylsulfonyl group, which may improve membrane permeability but reduce solubility .
- Fewer hydrogen bond donors compared to compound (3 vs. 5) could reduce polar interactions with hydrophilic targets .
Q & A
Q. What are the key synthetic steps for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidinone core via cyclization under controlled pH and temperature.
- Step 2 : Sulfonylation of the pyrimidine ring using 4-ethoxyphenylsulfonyl chloride in dichloromethane or DMF.
- Step 3 : Thioacetamide coupling via nucleophilic substitution, requiring inert conditions to avoid oxidation. Solvents like DMF or dichloromethane are critical for solubility, and yields are optimized at 60–80°C .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : To confirm substituent positions (e.g., H NMR for methoxy and chloro groups, C NMR for carbonyl and sulfonyl carbons).
- HPLC : For purity assessment (>95% by reverse-phase C18 columns).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peak).
- FT-IR : To identify functional groups like sulfonyl (S=O stretch at ~1350 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization strategies include:
- Solvent Screening : Replace DMF with acetonitrile to reduce side reactions in sulfonylation.
- Temperature Gradients : Test 50–100°C for cyclization steps to balance reaction rate and decomposition.
- Catalyst Addition : Use triethylamine to neutralize HCl byproducts during coupling.
- Workup Refinement : Employ column chromatography (silica gel, ethyl acetate/hexane) for better separation .
Q. What computational methods predict biological activity and target binding?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with enzymes like COX-2 or kinases:
- Docking Parameters : Grid boxes centered on active sites, Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays.
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
- Dose-Response Curves : Generate EC/IC values across 3+ independent replicates.
- Comparative Studies : Test structural analogs (e.g., replacing 4-ethoxyphenyl with 4-methylphenyl) to isolate substituent effects .
Q. What strategies mitigate instability during synthesis or storage?
- Inert Atmosphere : Conduct thioacetamide coupling under nitrogen to prevent oxidation.
- Lyophilization : Store the compound as a lyophilized powder at -20°C.
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can derivatives be designed to improve pharmacokinetics?
- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate to enhance solubility.
- Prodrug Strategies : Introduce ester moieties for better oral absorption.
- LogP Optimization : Use ClogP calculators to balance hydrophobicity (target LogP 2–4) .
Q. What in vitro assays validate enzyme inhibition mechanisms?
- Enzyme Inhibition Assays : Measure IC using fluorogenic substrates (e.g., Z-LYTE™ for kinases).
- Binding Kinetics : Surface plasmon resonance (SPR) to determine and / rates.
- Cellular Uptake : Flow cytometry with fluorescently tagged analogs .
Q. How does fluorination of aromatic rings impact bioactivity?
Fluorination at the 5-chloro-2-methoxyphenyl group:
- Electron Effects : Enhances metabolic stability via C-F bond resistance to oxidation.
- Binding Affinity : Increases van der Waals interactions in hydrophobic enzyme pockets.
- Case Study : Compare IC of fluorinated vs. non-fluorinated analogs in kinase assays .
Q. What green chemistry approaches apply to its synthesis?
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalytic Methods : Use recyclable Pd/C for coupling steps to reduce metal waste.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
